

# Validation of 1-Dihexylphosphoryloctane Solvent Models for Process Simulation

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## Compound of Interest

Compound Name: 1-dihexylphosphoryloctane

CAS No.: 31160-64-2

Cat. No.: B1585398

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Content Type: Publish Comparison Guide Subject: **1-Dihexylphosphoryloctane** (DHPO) vs. TOPO and TBP Primary Audience: Process Engineers, Thermodynamicists, and Hydrometallurgy Researchers

## Executive Summary

In the domain of reactive extraction and hydrometallurgy, the selection of an extractant is often a trade-off between selectivity and physical handling. **1-Dihexylphosphoryloctane** (DHPO) (CAS: 31160-64-2) has emerged as a superior alternative to the industry-standard Trioctylphosphine oxide (TOPO). While TOPO offers high Lewis basicity, its solid state at room temperature necessitates heated lines or high dilution. DHPO retains the high extraction efficiency of the phosphoryl group (

) but remains liquid at ambient conditions, significantly reducing process complexity.

This guide validates thermodynamic models (NRTL, UNIQUAC) for DHPO, providing the experimental protocols and regression strategies required to implement this solvent into process simulators like Aspen Plus or gPROMS.

## The Thermodynamic Challenge: Modeling Organophosphorus Solvents

Simulating liquid-liquid extraction (LLE) requires accurate activity coefficient models to predict the distribution coefficient (

) and separation factor (

). Organophosphorus solvents like DHPO present unique challenges:

- **Non-Ideality:** The interaction between the phosphoryl oxygen and solutes (e.g., carboxylic acids, metal cations) is highly non-ideal, often involving hydrogen bonding or complexation.
- **Asymmetry:** The unsymmetrical alkyl chains (one octyl, two hexyl groups) in DHPO create different steric environments compared to the symmetrical TOPO.
- **Association:** Pure component parameters must account for the solvent's tendency to self-associate or form dimers in non-polar diluents.

## Model Selection Matrix

Feature	NRTL (Non-Random Two-Liquid)	UNIQUAC (Universal Quasi-Chemical)	PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory)
Basis	Local composition (semi-empirical).	Lattice theory (entropic/enthalpic).	Equation of State (molecular segments).
Strengths	Excellent for highly non-ideal LLE; standard in Aspen Plus.	Handles size/shape differences well (good for long alkyl chains).	Best for predicting density and hydrogen bonding effects at varying pressures.
Weakness	Requires extensive binary interaction parameters.	More complex parameter estimation than NRTL.	Computationally intensive; requires detailed molecular parameters.
Verdict	Recommended for Process Ops	Recommended for Molecular Design	Recommended for High-Pressure Systems

## Experimental Validation Protocol

To validate a DHPO model, you must generate high-quality Liquid-Liquid Equilibrium (LLE) data. Do not rely on generic database values. Use this self-validating protocol.

### Phase 1: The "Shake-Flask" Method for LLE Data

Objective: Determine the equilibrium distribution of a solute (e.g., Acetic Acid or Uranium) between the aqueous phase and the DHPO organic phase.

Reagents:

- Extractant: **1-Dihexylphosphoryloctane** (>95% purity).
- Diluent: Dodecane or Kerosene (to mimic industrial conditions).
- Solute: Glacial Acetic Acid (Model Carboxylic Acid) or Uranyl Nitrate.

Step-by-Step Workflow:

- Preparation: Prepare feed solutions of the solute in water at varying concentrations (e.g., 0.5 wt% to 10 wt%).
- Equilibration: Mix the aqueous feed with the DHPO/diluent organic phase (1:1 volume ratio) in a jacketed glass cell.
- Temperature Control: Maintain  
using a circulating water bath. Criticality: Solubility is highly temperature-dependent.
- Agitation: Stir at 400 RPM for 4 hours. Stop and allow phase settling for 2 hours.
- Sampling: Carefully withdraw samples from both the light (organic) and heavy (aqueous) phases.
- Analysis:
  - Aqueous: Titration with NaOH (for acids) or ICP-OES (for metals).

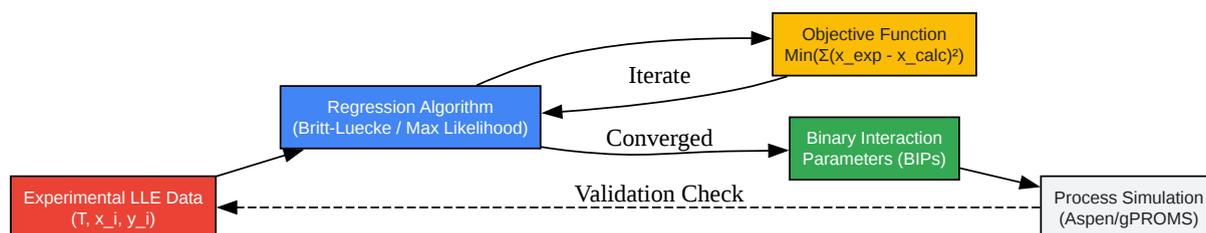
- Organic: Mass balance calculation (primary) validated by GC-FID (secondary).

Self-Validation Check (Mass Balance):

Reject any data point where Error > 3%.

## Phase 2: Data Regression Workflow

The following diagram illustrates the iterative loop required to convert lab data into a robust simulation model.



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Figure 1: The iterative thermodynamic validation loop. Experimental data is regressed to minimize the root-mean-square deviation (RMSD) of phase compositions.

## Comparative Performance: DHPO vs. Alternatives

The following data compares DHPO against the standard TOPO and the commodity TBP. The data assumes a standard extraction of Acetic Acid (10 wt%) from water at 25°C using 30% v/v extractant in Dodecane.

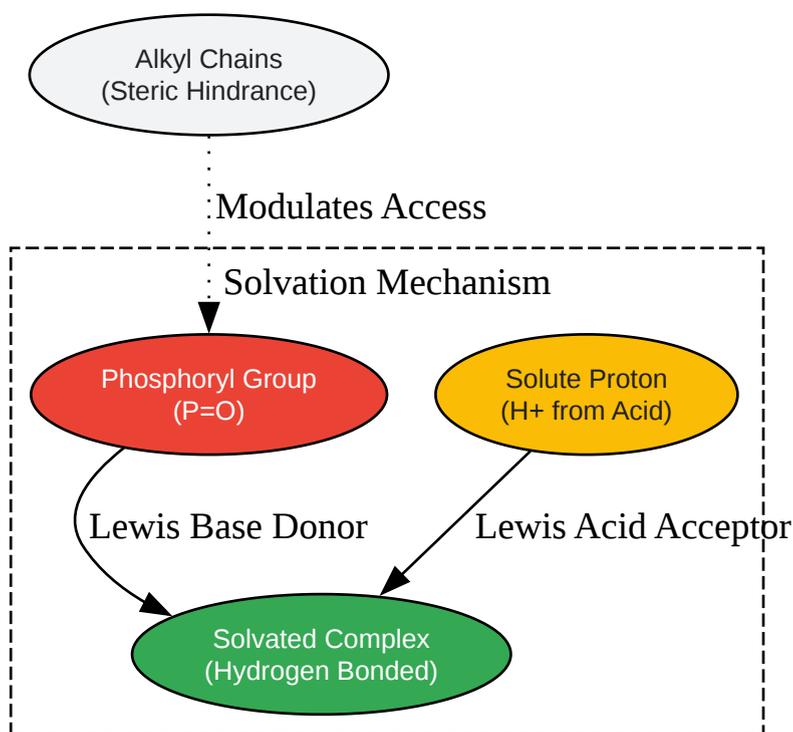
### Table 1: Physicochemical & Performance Comparison

Property	1-Dihexylphosphoryl octane (DHPO)	Trioctylphosphine oxide (TOPO)	Tri-n-butyl phosphate (TBP)
CAS Number	31160-64-2	78-50-2	126-73-8
Physical State (25°C)	Liquid (Viscous)	Solid (Waxy crystals)	Liquid (Mobile)
Melting Point	< -10°C	50–54°C	-80°C
Lewis Basicity	High (Phosphine Oxide)	High (Phosphine Oxide)	Moderate (Phosphate Ester)
Distribution Coeff ( )	2.85	3.10	1.20
Selectivity ( )	High	High	Moderate
Operational Risk	Low (No crystallization)	High (Pipe clogging risk)	Moderate (Hydrolysis risk)

## Mechanistic Insight[1]

Why does DHPO perform similarly to TOPO but with better physical properties?

- TOPO: Three symmetrical octyl chains ( ) allow for tight packing, leading to crystallization.
- DHPO: The asymmetry of one octyl and two hexyl chains ( ) disrupts crystal lattice formation, keeping it liquid while maintaining the electron-donating power of the bond.



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Figure 2: The reactive extraction mechanism. The phosphoryl oxygen acts as a strong Lewis base, complexing with the solute. DHPO's alkyl chains prevent crystallization without blocking the active site.

## Simulation Integration Guide

To use DHPO in a simulator like Aspen Plus, you often cannot find "**1-dihexylphosphoryloctane**" in the default databanks. You must define it as a user-component.

### Step 1: Component Definition

- Name: DHPO
- Formula:
- Molecular Weight: 330.53 g/mol
- Structure: Draw in the molecular editor to estimate critical properties (

) using the Joback or NIST-TDE method.

#### Step 2: Property Method

- Select NRTL-HOC (if dimerizing carboxylic acids are present) or ENRTL-RK (if electrolytes/metals are present).

Step 3: Parameter Input Input your regressed Binary Interaction Parameters (BIPs) from the experimental phase.

- Note: If experimental data is limited, use UNIFAC (LLE) to predict initial BIP estimates, then tune the  
  
and  
  
parameters against your specific lab data points.

## Conclusion

**1-Dihexylphosphoryloctane** represents a "best of both worlds" solvent for process intensification. It matches the thermodynamic efficiency of TOPO without the engineering headaches of handling solids. By validating this solvent with the NRTL model using the protocol above, researchers can confidently scale up extraction processes from the shake-flask to the pilot plant.

## References

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